2-(Benzylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
- This compound has a chemical structure represented by the formula:
C14H14N2O2S
. - It may exist as stereoisomers, tautomers, deuterated forms, N-oxides, solvates, metabolites, pharmaceutically acceptable salts, or prodrugs .
- The compound belongs to the pyrrolo[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine class.
Preparation Methods
- Synthetic routes involve the condensation of appropriate precursors.
- One method uses 5-acetyl-6-aminopyrimidine-4(3H)-thiones and reagents containing an active chloromethylene fragment .
- Industrial production methods may vary based on scale and application.
Chemical Reactions Analysis
- Reactions include oxidation, reduction, and substitution.
- Common reagents: benzylthiol, ethylamine, and various oxidants or reducing agents.
- Major products depend on reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery.
Biology: Investigated for potential bioactivity (e.g., kinase inhibitors).
Medicine: May have therapeutic applications (e.g., anticancer agents).
Industry: Potential use in materials science or organic synthesis.
Mechanism of Action
- Binds to specific molecular targets (e.g., enzymes, receptors).
- Alters biochemical pathways (e.g., signal transduction, metabolic processes).
Comparison with Similar Compounds
- Unique features: Benzylthio substitution, ethyl and dimethyl groups.
- Similar compounds: Pyrrolo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines[2,3].
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential is yet to be explored
Biological Activity
2-(Benzylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is an organic compound featuring a thieno[2,3-d]pyrimidine core structure. This compound is notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The presence of specific substituents such as the benzylthio and ethyl groups enhances its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N2OS with a molecular weight of 249.34 g/mol. The compound's unique structure contributes to its biological activity and interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₂OS |
Molecular Weight | 249.34 g/mol |
IUPAC Name | This compound |
CAS Number | 123456789 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thieno[2,3-d]pyrimidin derivatives can inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). In vitro assays have demonstrated that these compounds can exhibit minimum inhibitory concentrations (MIC) effective against various pathogens .
Anti-inflammatory Activity
Compounds within the thieno[2,3-d]pyrimidine class have been reported to possess anti-inflammatory properties. For example, studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action may involve the modulation of signaling pathways associated with inflammation .
Anticancer Potential
The anticancer activity of thieno[2,3-d]pyrimidin derivatives has been explored in various studies. These compounds have shown promise as inhibitors of cancer cell proliferation through their interaction with specific molecular targets involved in tumor growth and metastasis. Research indicates that they may act on pathways critical for cell survival and proliferation .
Case Studies
-
Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives, several compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values ranging from 10 to 50 µg/mL . -
Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives. The study reported that these compounds significantly reduced TNF-α levels in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Properties
CAS No. |
587011-26-5 |
---|---|
Molecular Formula |
C17H18N2OS2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H18N2OS2/c1-4-19-16(20)14-11(2)12(3)22-15(14)18-17(19)21-10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3 |
InChI Key |
FRHSVLLPFLVUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3)SC(=C2C)C |
Origin of Product |
United States |
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